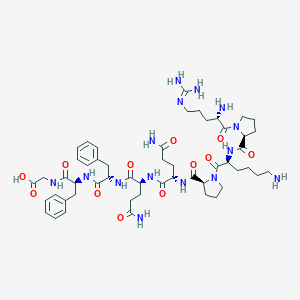

Substance P (1-9)

Description

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHHQLNFRHVTSN-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57468-17-4 | |

| Record name | Substance P (1-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Neuropeptide Fragment Substance P (1-9): A Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin family of neuropeptides, has long been recognized for its role in pain transmission, inflammation, and various physiological processes, primarily through its interaction with the neurokinin-1 receptor (NK1R). However, the biological landscape of SP is more complex than initially understood, with its metabolites demonstrating distinct and significant activities. This technical guide provides an in-depth exploration of Substance P (1-9) (SP(1-9)), a major N-terminal fragment of SP. We delve into its discovery as a product of enzymatic degradation of the parent peptide, its unique receptor interaction profile, and its characterized biological functions, particularly its emerging role as a ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in neuropeptide biology and drug development.

Introduction: From Substance P to its Bioactive Fragments

Substance P, an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, was first identified in 1931 by von Euler and Gaddum from equine brain and gut extracts.[1][2] Its structure was later elucidated in 1971.[1] SP is known to be a potent modulator of neuroinflammation, pain, and smooth muscle contraction.[1][2]

Substance P undergoes rapid in vivo degradation by various proteases, leading to the formation of several smaller peptide fragments. One of the major metabolites is the N-terminal fragment, Substance P (1-9), which comprises the first nine amino acids of the parent peptide: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. Matrix metalloproteinase-9 is one of the enzymes implicated in the cleavage of SP to produce SP(1-9). Initially considered an inactive metabolite due to its lack of affinity for the classical SP receptor, NK1R, subsequent research has unveiled a distinct and important biological role for SP(1-9).

Characterization of Receptor Binding and Activity

A pivotal aspect of understanding the function of SP(1-9) lies in its differential receptor pharmacology compared to full-length SP. While SP exhibits high affinity for the NK1R, SP(1-9) shows virtually no activity at this receptor. Instead, SP(1-9) has been identified as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells.

Quantitative Data: Receptor Activation and Cellular Responses

The following tables summarize the quantitative data on the biological activity of Substance P and Substance P (1-9) at their respective primary receptors.

Table 1: Receptor Activation - In Vitro Calcium Mobilization

| Ligand | Receptor | Cell Line | Assay | EC50 | Reference |

| Substance P | NK1R | HEK293 | Calcium Mobilization | 0.4 nM | |

| Substance P (1-9) | NK1R | HEK293 | Calcium Mobilization | No significant activation | |

| Substance P | MRGPRX2 | HEK293 | Calcium Mobilization | ~150-152 nM | |

| Substance P (1-9) | MRGPRX2 | HEK293 | Calcium Mobilization | Reduced potency vs. SP | |

| Substance P | MRGPRX2 | LAD2 Mast Cells | Calcium Mobilization | 1.8 µM | |

| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | Calcium Mobilization | ~10-fold lower potency vs. SP |

Table 2: Mast Cell Functional Assays

| Ligand | Receptor | Cell Line | Assay | EC50 | Reference |

| Substance P | MRGPRX2 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | 5.9 µM | |

| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | ~10-fold lower potency vs. SP | |

| Substance P | MRGPRX2 | LAD2 Mast Cells | CCL2 Release | 1.8 µM | |

| Substance P (1-9) | MRGPRX2 | LAD2 Mast Cells | CCL2 Release | 12 µM |

Biological Functions of Substance P (1-9)

The characterization of SP(1-9) as an MRGPRX2 agonist has significant implications for its role in neurogenic inflammation and immune modulation, particularly through the activation of mast cells.

Mast Cell Activation

Activation of MRGPRX2 on mast cells by SP(1-9) triggers a signaling cascade that leads to cellular degranulation and the release of pro-inflammatory mediators such as histamine, proteases, and cytokines like CCL2. This suggests that even after the degradation of full-length SP, its metabolite SP(1-9) can continue to contribute to inflammatory responses.

Central Nervous System Effects

Beyond its effects on mast cells, SP(1-9) has been shown to have modulatory effects in the central nervous system. Studies have indicated that SP(1-9) can influence dopamine outflow in the striatum, a key brain region involved in motor control and reward. This suggests a potential role for this fragment in neuromodulation, distinct from the classical actions of SP.

Signaling Pathways

The signaling pathways initiated by Substance P and its fragment SP(1-9) are receptor-dependent.

Substance P - NK1R Signaling

Substance P binding to the Gq-coupled NK1 receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating many of the classical effects of SP.

Substance P (1-9) - MRGPRX2 Signaling

Substance P (1-9) activates MRGPRX2, which also couples to G proteins. This activation leads to a downstream signaling cascade that includes calcium mobilization from intracellular stores, a key event in triggering mast cell degranulation and cytokine release.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Substance P (1-9).

Solid-Phase Peptide Synthesis of Substance P (1-9)

Objective: To chemically synthesize the nonapeptide Substance P (1-9) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly).

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Phe, Gln, Pro, Lys(Boc), Arg(Pbf))

-

Coupling reagents: HBTU, HOBt

-

Activator: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the glycine.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH) in DMF with HBTU, HOBt, and DIPEA.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Phe, Gln, Gln, Pro, Lys(Boc), Pro, Arg(Pbf)).

-

Final Deprotection: Remove the final Fmoc group from the N-terminal arginine.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized SP(1-9) by mass spectrometry.

Calcium Mobilization Assay

Objective: To measure the ability of SP(1-9) to induce intracellular calcium mobilization in cells expressing MRGPRX2.

Materials:

-

HEK293 cells transiently or stably expressing MRGPRX2, or LAD2 mast cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with HEPES

-

Substance P and Substance P (1-9)

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Assay:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence for a short period.

-

Use the automated injector to add varying concentrations of SP or SP(1-9) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

-

Plot the peak ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify mast cell degranulation in response to SP(1-9) by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

LAD2 mast cells

-

Tyrode's buffer (or similar physiological buffer)

-

Substance P and Substance P (1-9)

-

p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., glycine buffer, pH 10.7)

-

Triton X-100 (for cell lysis to determine total β-hexosaminidase)

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer.

-

Stimulation:

-

Aliquot the cell suspension into a 96-well plate.

-

Add varying concentrations of SP or SP(1-9) to the wells.

-

For a positive control for total enzyme release, add Triton X-100 (e.g., 0.1%) to a set of wells.

-

Incubate for 30 minutes at 37°C.

-

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

Enzyme Assay:

-

Add the pNAG substrate solution to the collected supernatants.

-

Incubate for 60-90 minutes at 37°C in the dark.

-

Stop the reaction by adding the stop solution.

-

-

Measurement: Measure the absorbance at 405 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample relative to the total release (Triton X-100 treated cells).

-

Plot the percentage of release against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

The discovery and characterization of Substance P (1-9) have expanded our understanding of the tachykinin system, revealing a level of complexity mediated by its metabolic products. While SP(1-9) is inactive at the classical NK1R, its agonist activity at MRGPRX2 on mast cells positions it as a significant player in neuro-immune interactions and inflammatory processes. The data and protocols presented in this guide provide a foundation for further investigation into the physiological and pathological roles of this intriguing neuropeptide fragment.

Future research should focus on further elucidating the in vivo relevance of the SP(1-9)-MRGPRX2 axis in various disease models, including allergic and inflammatory conditions. The development of selective agonists and antagonists for MRGPRX2 will be crucial in dissecting the specific contributions of this pathway. Furthermore, a more comprehensive understanding of the enzymatic pathways responsible for the generation and degradation of SP(1-9) in different tissues will provide valuable insights into the regulation of its biological activity. This knowledge will be instrumental in exploring the therapeutic potential of targeting this specific neuropeptide fragment and its receptor in a range of human diseases.

References

Endogenous Production of Substance P(1-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous enzymatic conversion of Substance P (SP) into its N-terminally truncated metabolite, Substance P(1-9). Understanding this metabolic pathway is crucial for elucidating the nuanced roles of SP signaling in various physiological and pathological processes, and for the development of novel therapeutics targeting the tachykinin system.

Introduction to Substance P Metabolism

Substance P, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), is a key neuropeptide of the tachykinin family involved in pain transmission, inflammation, and cellular regulation.[1][2] Its biological activity is tightly controlled by enzymatic degradation, which leads to the formation of various fragments with distinct biological profiles.[3] One of the primary cleavage events is the conversion of full-length Substance P to Substance P(1-9), a metabolite with attenuated or altered receptor activity. This conversion is a critical step in the catabolism and functional modulation of Substance P in vivo.[4][5]

Enzymatic Conversion of Substance P to Substance P(1-9)

The endogenous production of Substance P(1-9) from Substance P is primarily mediated by a class of enzymes known as metallopeptidases. These enzymes cleave the peptide bond between Gly9 and Leu10 of the Substance P sequence. Several specific enzymes have been identified as capable of this cleavage.

Key Enzymes Involved

A number of membrane-associated metallopeptidases have been reported to cleave Substance P to generate Substance P(1-9). These include:

-

Neprilysin (NEP) , also known as neutral endopeptidase, is a key enzyme in the degradation of several signaling peptides. NEP cleaves Substance P at multiple sites, including Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10, with the latter cleavage producing Substance P(1-9).

-

Endothelin-Converting Enzyme-1 (ECE-1) is another important metallopeptidase involved in the metabolism of Substance P.

-

Matrix Metalloproteinase-9 (MMP-9) has also been shown to produce Substance P(1-9) through cleavage at the Gly9-Leu10 bond.

-

Angiotensin-Converting Enzyme (ACE) primarily acts as a dipeptidyl carboxypeptidase, but it can also exhibit endopeptidase activity, cleaving Substance P at the Phe8-Gly9 and, to a lesser extent, the Gly9-Leu10 bond.

-

Prolyl Endopeptidase (PEP) is a serine protease that cleaves on the C-terminal side of proline residues and is involved in the degradation of various neuropeptides, including Substance P.

The following diagram illustrates the enzymatic cleavage of Substance P to produce Substance P(1-9).

Quantitative Data on Substance P Metabolism

The relative abundance of Substance P and its metabolites can vary significantly depending on the cell type and tissue. The following tables summarize quantitative data from studies investigating Substance P metabolism.

Table 1: Endogenous Levels of Substance P and its Fragments in Mouse Spinal Cord

| Peptide | Concentration (pmol/g) |

| Substance P | 105.9 ± 8.5 |

| Substance P(1-9) | 2.1 ± 0.5 |

| Substance P(1-7) | 1.6 ± 0.5 |

Table 2: In Vitro Metabolism of Substance P by Different Cell Types

Data represents the amount of metabolite produced after 1 hour of incubation with 1.5 µM Substance P.

| Metabolite | 3T3 Fibroblasts (pmol/mL) | Coronary Artery Endothelial Cells (pmol/mL) | Peritoneal Macrophages (pmol/mL) |

| SP(1-9) | Low concentration | Low concentration | Highest among the three cell types |

| SP(5-11) | Most abundant | Most abundant | Less abundant |

| SP(1-4) | High concentration | High concentration | Less abundant |

| SP(7-11) | Moderate concentration | Highest among the three cell types | Low concentration |

| SP(6-11) | Moderate concentration | Low concentration | Highest among the three cell types |

| SP(3-11) | Low concentration | Low concentration | Highest among the three cell types |

| SP(8-11) | Low concentration | Low concentration | Low concentration |

| SP(2-11) | Low concentration | Low concentration | Low concentration |

Experimental Protocols

In Vitro Metabolism of Substance P by Cultured Cells

This protocol is adapted from studies investigating the cellular metabolism of Substance P.

Objective: To determine the profile of Substance P metabolites produced by a specific cell type.

Materials:

-

Cultured cells (e.g., 3T3 fibroblasts, endothelial cells, macrophages) at 80-90% confluency in 60-mm dishes.

-

Substance P (synthetic).

-

Bicarbonate-buffered phosphate saline solution (PSS), pH 7.4.

-

0.1% Formic acid.

-

Internal standard (e.g., Tyr8-SP).

-

LC-MS/MS system.

Procedure:

-

Wash the cell monolayers twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 1.5 µM Substance P in PSS for 60 minutes at 37°C. A vehicle control (PSS without SP) and a negative control (SP in PSS in a dish without cells) should be run in parallel.

-

After incubation, collect aliquots (e.g., 60 µL) of the PSS.

-

Immediately mix the collected aliquots with 0.1% formic acid (e.g., 48 µL) to stop enzymatic activity and add the internal standard (e.g., 12 µL of 10 µM Tyr8-SP in 0.1% formic acid).

-

Store the samples at -20°C until analysis by LC-MS/MS.

-

Analyze the samples using a suitable LC-MS/MS method to separate and quantify Substance P and its metabolites.

The following diagram outlines the experimental workflow for the in vitro metabolism assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the analysis of Substance P and its metabolites.

Objective: To identify and quantify Substance P and its fragments in biological samples.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

Procedure:

-

Sample Preparation: Thaw frozen samples and centrifuge to pellet any precipitates.

-

Chromatographic Separation:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The gradient program should be optimized to achieve good separation of Substance P and its various metabolites.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of each peptide. This involves selecting specific precursor-to-product ion transitions for Substance P and each of its expected metabolites.

-

Optimize source parameters (e.g., gas temperature, gas flow, capillary voltage) and collision energy for each MRM transition to maximize sensitivity.

-

-

Quantification:

-

Generate standard curves for Substance P and each metabolite using synthetic peptides of known concentrations.

-

Calculate the concentration of each peptide in the samples by comparing their peak areas to the corresponding standard curves, normalized to the internal standard.

-

Signaling Pathways and Biological Activity

Substance P primarily exerts its effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. The C-terminal region of Substance P is critical for high-affinity binding and activation of NK1R.

The N-terminally truncated metabolite, Substance P(1-9), has a significantly reduced affinity for the NK1R and is largely considered inactive at this receptor. However, some studies suggest that Substance P(1-9) may retain some ability to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), albeit with lower potency than full-length Substance P.

The following diagram illustrates the differential signaling of Substance P and Substance P(1-9).

Conclusion

The endogenous production of Substance P(1-9) represents a key metabolic pathway that terminates or alters the signaling of Substance P. A variety of metallopeptidases, including NEP, ECE-1, and MMP-9, are responsible for this conversion. The resulting fragment, Substance P(1-9), exhibits significantly reduced activity at the primary Substance P receptor, NK1R, but may retain some function at other receptors like MRGPRX2. A thorough understanding of the enzymes, kinetics, and cellular context of this metabolic process is essential for researchers in neuroscience, immunology, and drug development who are investigating the multifaceted roles of the tachykinin system. The experimental protocols provided herein offer a foundation for further investigation into this critical aspect of neuropeptide regulation.

References

- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]

The Biological Role of Substance P (1-9) in the Central Nervous System: A Technical Guide

Executive Summary

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator in the central nervous system (CNS), primarily mediating its effects through the high-affinity neurokinin-1 receptor (NK1R).[1][2] Its functions in pain transmission, neuroinflammation, and mood regulation are extensively documented.[3][4] However, SP undergoes rapid enzymatic cleavage in vivo, generating various N- and C-terminal fragments.[5] These metabolites are not merely inactive byproducts; many possess distinct biological activities that diverge significantly from the parent peptide.

This technical guide focuses on the N-terminal fragment Substance P (1-9) [SP(1-9)]. While the C-terminal portion of SP is critical for NK1R activation, the N-terminal fragments engage different targets and elicit unique physiological responses. Current evidence indicates that the primary role of SP(1-9) is not mediated by classical tachykinin receptors within the CNS parenchyma. Instead, its major function involves the activation of Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, suggesting an indirect role in CNS pathophysiology, particularly at the intersection of the nervous and immune systems in processes like neurogenic inflammation. This document synthesizes the current understanding of SP(1-9), detailing its specific signaling pathways, summarizing quantitative data, and outlining key experimental protocols for its study.

Receptor Specificity and Signaling Pathways

The biological activity of SP(1-9) is defined by its starkly different receptor preference compared to full-length Substance P. This divergence is the foundation of its unique functional profile.

Contrasting Receptor Affinities: NK1R vs. MRGPRX2

Full-length Substance P exerts its canonical effects—such as pain signal transmission and induction of neurogenic inflammation—by binding to the NK1R, a Gq-protein-coupled receptor. This interaction is dependent on the C-terminal sequence of the peptide.

Conversely, SP(1-9), which lacks the final two C-terminal amino acids, shows virtually no activity at the NK1R. Instead, its primary target is the Mas-related G protein-coupled receptor X2 (MRGPRX2) , a receptor notably expressed on mast cells. This finding fundamentally shifts the physiological context of SP(1-9) away from direct neuronal modulation and towards immunomodulation. Mast cells are strategically located in the CNS, particularly in the dura mater and in perivascular spaces, positioning them to influence blood-brain barrier (BBB) integrity and neuroinflammatory events.

Signaling Cascades

SP(1-9) Mediated Mast Cell Activation: The interaction of SP(1-9) with MRGPRX2 on mast cells initiates a signaling cascade leading to cellular degranulation and the release of potent inflammatory mediators. The key steps are:

-

Binding and G-Protein Activation: SP(1-9) binds to MRGPRX2.

-

Calcium Mobilization: This binding activates downstream G-proteins, triggering a rapid and transient increase in intracellular calcium ([Ca²⁺]i).

-

Degranulation and Mediator Release: The elevation in [Ca²⁺]i leads to the fusion of intracellular granules with the cell membrane, releasing pre-formed mediators such as histamine and enzymes like β-hexosaminidase. It also stimulates the synthesis and release of chemokines, including CCL2 (Monocyte Chemoattractant Protein-1).

Lack of Canonical NK1R Signaling: For comparative purposes, the diagram below illustrates the canonical pathway for full-length SP, which SP(1-9) fails to activate.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N- and C-terminal fragments of substance P: spinal effects in the rat tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P (1-9): A Major Metabolite with Distinct Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin peptide family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R). However, SP is rapidly metabolized in vivo, leading to the formation of various fragments. Among these, Substance P (1-9) [SP(1-9)] has emerged as a significant metabolite with a distinct pharmacological profile. This technical guide provides a comprehensive overview of SP(1-9) as a major metabolite of Substance P, focusing on its formation, biological activity, and the signaling pathways it modulates. We present quantitative data on its receptor affinity and functional activity, detail the experimental protocols for its study, and provide visual representations of the relevant signaling cascades and experimental workflows.

Introduction

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] Its degradation is a critical step in the regulation of its physiological effects. Various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), cleave SP at different sites, generating a range of N-terminal and C-terminal fragments.[2] SP(1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly, is a major metabolite resulting from the cleavage of the Gly9-Leu10 bond.[1][3] While the C-terminal fragment of SP is crucial for high-affinity binding to the NK1R, N-terminal fragments like SP(1-9) exhibit markedly reduced or no activity at this receptor.[4] However, recent evidence has unveiled a novel target for SP(1-9), the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells. This discovery has opened new avenues for understanding the differential roles of SP and its metabolites in neurogenic inflammation and immune modulation.

Quantitative Data

The following tables summarize the key quantitative data comparing the biological activity of Substance P and its metabolite, SP(1-9).

Table 1: Receptor Binding and Functional Activity (EC50 Values)

| Ligand | Receptor | Assay | Cell Type | EC50 | Reference |

| Substance P | NK1R | Calcium Mobilization | HEK293-NK1R | 0.4 nM | |

| Substance P (1-9) | NK1R | Calcium Mobilization | HEK293-NK1R | No significant activity | |

| Substance P | MRGPRX2 | Calcium Mobilization | HEK293-MRGPRX2 | 100 nM | |

| Substance P (1-9) | MRGPRX2 | Calcium Mobilization | HEK293-MRGPRX2 | 1.8 µM | |

| Substance P | MRGPRX2 | Mast Cell Degranulation | LAD2 | 5.9 µM | |

| Substance P (1-9) | MRGPRX2 | Mast Cell Degranulation | LAD2 | 12 µM | |

| Substance P | MRGPRX2 | CCL2 Release | LAD2 | 1.8 µM | |

| Substance P (1-9) | MRGPRX2 | CCL2 Release | LAD2 | 12 µM |

Table 2: In Vitro Metabolism of Substance P

| Cell Type | Incubation Time | Major Metabolites Detected | Reference |

| Bovine Brain Microvessel Endothelial Cells (BBMECs) | 5 hours | SP(3-11), SP(5-11), SP(1-7), SP(1-9) | |

| 3T3 Fibroblasts, Cardiac Aortic Endothelial Cells (CAECs), Peritoneal Macrophages (PMs) | 1 hour | SP(5-11), SP(1-4), SP(7-11), SP(1-7), SP(6-11), SP(8-11), SP(3-11), SP(2-11), SP(1-9) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Analysis of Substance P Metabolism by LC-MS/MS

This protocol is adapted from the methodology used to study SP metabolism in bovine brain microvessel endothelial cells.

-

Cell Culture: Bovine brain microvessel endothelial cells (BBMECs) are cultured to confluence in 12-well plates.

-

Incubation: The cell medium is replaced with a buffer solution (e.g., 10 mM HEPES in 50% MEM and 50% Ham's F-12) containing a known concentration of Substance P (e.g., 10 µM). Plates are incubated at 37°C in a heated water bath for a specified time course (e.g., 0 to 5 hours).

-

Sample Collection: At each time point, a 60 µL aliquot is collected from the wells and mixed with 48 µL of 0.1% formic acid (FA) and 12 µL of a 10 µM internal standard (IS) solution in 0.1% FA. Samples are stored at -20°C until analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Samples are injected onto a C18 analytical column (e.g., 1.0 × 50 mm, 5 µm particles). Separation is achieved using a gradient elution with a flow rate of 0.2 mL/min. Mobile phase A consists of 0.1% FA in water, and mobile phase B is 0.1% FA in acetonitrile.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive mode (ESI+). Multiple reaction monitoring (MRM) is used to quantify SP and its metabolites based on their specific precursor and product ion transitions.

-

Calcium Mobilization Assay

This protocol is based on fluorimetric measurement of intracellular calcium ([Ca2+]i) mobilization in HEK293 cells expressing the target receptor.

-

Cell Culture and Dye Loading: HEK293 cells stably expressing either NK1R or MRGPRX2 are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer (e.g., Krebs buffer) containing the dye.

-

Compound Addition: The plate is placed in a scanning fluorometer with integrated fluidics (e.g., FlexStation). After establishing a baseline fluorescence reading, various concentrations of Substance P or SP(1-9) are added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Data Analysis: The peak fluorescence ratio following agonist addition is used to determine the concentration-response curve and calculate the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Culture: Human mast cell line LAD2 is cultured in appropriate media.

-

Cell Stimulation: Cells are washed and resuspended in a buffer (e.g., Tyrode's buffer). They are then stimulated with a range of concentrations of Substance P or SP(1-9) for 30 minutes at 37°C.

-

Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance of the product is measured at 405 nm.

-

Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content, which is determined by lysing the cells with a detergent like Triton X-100. Concentration-response curves are then plotted to determine EC50 values.

cAMP Measurement Assay

This protocol measures changes in intracellular cyclic AMP (cAMP) levels using a bioluminescent reporter system.

-

Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the target receptor (e.g., NK1R) and a GloSensor-22F cAMP plasmid, which expresses a genetically encoded cAMP biosensor.

-

Cell Stimulation: Transfected cells are seeded in a 96-well plate and incubated with a GloSensor cAMP reagent. After establishing a baseline luminescence, cells are stimulated with different concentrations of the test compounds (e.g., Substance P).

-

Luminescence Measurement: Changes in intracellular cAMP levels are detected as changes in luminescence using a plate reader.

-

Data Analysis: The luminescence signal is used to generate concentration-response curves and calculate EC50 values.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways for Substance P and its metabolite SP(1-9).

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of Substance P and its metabolites.

Discussion

The data presented clearly demonstrate that Substance P (1-9) is not merely an inactive degradation product but a biologically active metabolite with a distinct pharmacological profile. Its negligible activity at the NK1R, the primary receptor for Substance P, coupled with its retained, albeit lower, potency at the MRGPRX2, suggests a functional switch in its biological role following metabolism.

The activation of MRGPRX2 on mast cells by SP(1-9) leads to calcium mobilization, degranulation, and cytokine release, all of which are key events in neurogenic inflammation. This suggests that while the initial, potent inflammatory effects of Substance P are mediated through NK1R, the sustained or modified inflammatory response may be influenced by the activity of its metabolites like SP(1-9) on mast cells.

The differential signaling pathways activated by SP and SP(1-9) further underscore their distinct roles. Substance P, through NK1R, can activate both Gαq and Gαs pathways, leading to increases in both intracellular calcium and cAMP. In contrast, SP(1-9) acting on MRGPRX2 primarily signals through Gαi and Gαq, leading to calcium influx and PI3K/AKT activation, but not necessarily a significant cAMP response.

Conclusion

Substance P (1-9) is a major metabolite of Substance P with a significantly different biological activity profile from its parent peptide. Its selective activity at the MRGPRX2 receptor on mast cells highlights a novel mechanism by which the bioactivity of Substance P is regulated and diversified following its release. For researchers and drug development professionals, understanding the distinct roles of SP and its metabolites is crucial for the design of more specific and effective therapeutic agents targeting the tachykinin system. Future research should continue to explore the in vivo relevance of the SP/SP(1-9)-MRGPRX2 axis in various physiological and pathological conditions.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physiological Concentration and Analysis of Substance P and Its Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide (11-amino acid) neuropeptide belonging to the tachykinin family.[1][2] Encoded by the TAC1 gene, it is widely distributed throughout the central and peripheral nervous systems, where it functions as a neurotransmitter and neuromodulator.[1][3][4] SP plays a crucial role in a variety of complex physiological processes, including pain transmission, neurogenic inflammation, immune regulation, and cell proliferation. The biological effects of Substance P are primarily mediated through its high-affinity binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).

Upon release, Substance P is rapidly metabolized by peptidases into various smaller fragments. One such N-terminal fragment is Substance P (1-9). While much of the literature focuses on the parent peptide, understanding the concentration and activity of its metabolites is critical for elucidating the complete biological picture of the SP/NK1R system. This guide provides a technical overview of the reported physiological concentrations of Substance P, the methodologies used for its quantification, and its core signaling pathway.

Physiological Concentrations of Substance P

Direct quantitative data on the endogenous tissue concentrations of the specific fragment Substance P (1-9) are not widely available. Most studies measure "Substance P-like immunoreactivity" (SPLI), which primarily quantifies the full-length peptide, although cross-reactivity with fragments can occur depending on the antibody used. The concentration of SP varies significantly between different tissues and fluids.

Tissue and Fluid Concentrations

The following table summarizes reported concentrations of Substance P-like immunoreactivity in various biological samples.

| Tissue / Fluid | Species | Concentration | Measurement Method |

| Pituitary | Porcine | 379 ng/g wet weight | Radioimmunoassay (RIA) |

| Ileum | Porcine | 7.9 ng/g wet weight | Radioimmunoassay (RIA) |

| Jejunum | Porcine | 1.9 ng/g wet weight | Radioimmunoassay (RIA) |

| Plasma (Male) | Human | ~298 pg/mL | Radioimmunoassay (RIA) |

| Plasma (Female) | Human | ~251 pg/mL | Radioimmunoassay (RIA) |

| Tears | Human | 306.0 ± 96.5 pg/mL | Enzyme Immunoassay (EIA) |

| Spinal Cord | Rat | Analytical Range: 10-500 pmol/g | LC-ESI-QIT Mass Spectrometry |

Data sourced from references.

Metabolism and the Formation of Substance P (1-9)

Substance P is metabolized by various plasma membrane-associated enzymes. Studies involving the incubation of exogenous Substance P with fibroblasts, endothelial cells, and macrophages have shown that these cells produce a range of N- and C-terminal metabolites. Among these, Substance P (1-9) was detected at low concentrations, in the range of 0.5–10 pmol/mL, indicating it is a product of cellular metabolism. Peritoneal macrophages were noted to produce the highest relative amount of the SP (1-9) fragment in these in vitro experiments.

Methodologies for Quantification

The accurate quantification of Substance P and its fragments in biological matrices requires highly sensitive techniques due to their low physiological concentrations. The most common methods are competitive immunoassays such as ELISA and RIA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used method for quantifying Substance P in serum, plasma, and cell culture supernatants.

Principle: In this assay, Substance P present in a sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) Substance P for binding to a limited number of capture antibody sites, typically coated on a microplate. The amount of labeled SP bound to the antibody is inversely proportional to the amount of SP in the sample. The signal is generated by an enzymatic reaction, and the concentration is determined by comparing the sample's absorbance to a standard curve.

Generalized Experimental Protocol (Competitive ELISA):

-

Standard & Sample Preparation: Prepare a serial dilution of a known concentration of Substance P standard to generate a standard curve. Dilute biological samples as required (e.g., plasma may require a 1:8 to 1:64 dilution) in the provided assay buffer.

-

Plate Loading: Pipette 50-100 µL of standards and samples into appropriate wells of the antibody-coated microplate.

-

Competitive Binding: Add a fixed concentration of biotinylated or HRP-conjugated Substance P to each well. Incubate for 2-3 hours at room temperature or overnight at 4°C to allow for competitive binding.

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound components.

-

Detection (for biotinylated conjugate): If a biotinylated conjugate was used, add an HRP-streptavidin solution and incubate for 30-45 minutes at room temperature. Wash the plate again.

-

Substrate Reaction: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.

-

Stopping Reaction: Add a stop solution (e.g., sulfuric acid) to each well. This terminates the reaction and changes the color from blue to yellow.

-

Data Acquisition: Immediately read the optical density at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of Substance P in the samples by interpolating their absorbance values against the standard curve, typically using a four-parameter logistic regression model.

Radioimmunoassay (RIA)

RIA is a classic, highly sensitive technique for peptide quantification.

Principle: This method is analogous to competitive ELISA but uses a radiolabeled tracer (e.g., ¹²⁵I-labeled Substance P) instead of an enzyme-conjugated one. Sample SP competes with the radiolabeled SP for antibody binding sites. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction, and the radioactivity of the bound fraction is measured. The radioactivity is inversely proportional to the concentration of SP in the sample.

Generalized Experimental Protocol (RIA):

-

Reagent Preparation: Prepare standards, samples, and a solution of anti-Substance P antibody.

-

Competitive Reaction: In assay tubes, combine the sample or standard, a fixed amount of anti-SP antibody, and a fixed amount of ¹²⁵I-labeled Substance P tracer.

-

Incubation: Incubate the mixture, often for 24-48 hours at 4°C, to allow the binding reaction to reach equilibrium.

-

Separation: Separate the antibody-bound tracer from the free tracer. A common method is dextran-coated charcoal, which adsorbs the small, free peptide, allowing the larger antibody-bound complex to remain in the supernatant after centrifugation.

-

Data Acquisition: Measure the radioactivity of the antibody-bound fraction (supernatant) using a gamma counter.

-

Calculation: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine sample concentrations by comparing their radioactivity to the standard curve.

Signaling Pathways of Substance P

Substance P exerts its biological effects primarily by activating the NK1 receptor. This receptor is coupled to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that leads to increases in intracellular calcium and activation of protein kinase C.

Key Steps in the NK1R Signaling Pathway:

-

Binding and Activation: Substance P binds to the extracellular domain of the NK1 receptor.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, causing it to activate its associated heterotrimeric G-protein, Gαq/11, by promoting the exchange of GDP for GTP.

-

PLC Activation: The activated Gαq/11 subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

Downstream Effects: PKC activation leads to the phosphorylation of numerous downstream target proteins, modulating cellular processes like gene expression, proliferation, and neuronal excitability. This pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Conclusion

Substance P is a pivotal neuropeptide with concentrations and effects that are tightly regulated. While quantification has historically focused on the full-length peptide, the presence and potential bioactivity of metabolites like Substance P (1-9) represent an important area for future research. The quantification of these peptides relies on robust and highly sensitive immunoassays, such as ELISA and RIA, coupled with rigorous sample preparation. The biological actions initiated by Substance P are predominantly transduced through the NK1R-Gq/11-PLC signaling cascade, making this pathway a key target for therapeutic development in pain, inflammation, and other associated disorders. A deeper understanding of the specific physiological concentrations and roles of SP fragments will be essential for fully leveraging this system for novel drug discovery.

References

A Comprehensive Technical Guide on the Cellular Sources and Distribution of Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, renowned for its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3] Initially identified for its effects on gut contraction and vasodilation, the understanding of Substance P's physiological and pathological roles has expanded significantly.[1][4] It is now recognized as a key mediator in pain transmission, neurogenic inflammation, immune regulation, and cell proliferation. Substance P exerts its effects primarily through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor. This guide provides an in-depth overview of the cellular sources, distribution, and quantification of Substance P, along with the signaling pathways it initiates, to support further research and therapeutic development.

Cellular Sources of Substance P

Substance P is not exclusively produced by neurons; a variety of cell types throughout the body are capable of its synthesis and secretion, highlighting its widespread influence.

-

Nervous System:

-

Neurons: The primary and most well-documented source of Substance P are neurons of the central nervous system (CNS) and peripheral nervous system (PNS). In the CNS, high concentrations are found in the substantia nigra, amygdala, hypothalamus, and dorsal horn of the spinal cord. In the PNS, it is abundant in primary sensory neurons of the dorsal root ganglia, which are involved in nociception.

-

Glial Cells: Astrocytes and microglia have also been identified as sources of Substance P, contributing to neuroinflammatory processes within the CNS.

-

-

Immune System:

-

A growing body of evidence indicates that various immune cells can produce and secrete Substance P, suggesting its role in autocrine and paracrine signaling within the immune system. These cells include:

-

Lymphocytes

-

Monocytes and Macrophages

-

Eosinophils

-

Dendritic cells

-

-

-

Other Tissues:

-

Endothelial Cells: The cells lining blood and lymphatic vessels can produce Substance P.

-

Epithelial Cells: Substance P expression has been observed in epithelial cells of the skin and cornea.

-

Fibroblasts: These connective tissue cells are also capable of synthesizing Substance P.

-

Distribution of Substance P

Reflecting its diverse cellular origins, Substance P is widely distributed throughout the body's tissues and fluids.

-

Central Nervous System (CNS): Substance P and its receptor, NK-1R, are extensively distributed in brain regions associated with emotion, stress, pain, and nausea, including the hypothalamus, amygdala, and periaqueductal gray. The distribution of NK-1R mRNA has been mapped throughout the rat brain, with high concentrations in the basal ganglia and dorsal tegmental areas.

-

Peripheral Nervous System (PNS): Substance P is found in sensory nerve fibers that innervate various organs and tissues, including the skin, muscles, and joints. Its release from these peripheral terminals is a key component of neurogenic inflammation.

-

Skin: In the skin, Substance P is released from sensory nerves and can also be produced by keratinocytes. It plays a role in inflammatory skin conditions by inducing vasodilation, mast cell degranulation, and the release of inflammatory mediators.

-

Immune System: Substance P is present in lymphoid organs and at sites of inflammation, where it modulates the activity of immune cells.

-

Gastrointestinal Tract: As one of the sites of its initial discovery, the gut contains a significant population of Substance P-expressing neurons within the enteric nervous system, where it regulates motility and secretion.

-

Body Fluids: Substance P can be detected in various body fluids, including blood, cerebrospinal fluid, saliva, and urine.

Quantitative Data on Substance P Distribution

The concentration of Substance P varies significantly across different tissues and fluids. The following table summarizes representative quantitative data from various studies. It is important to note that values can differ based on the species and the quantification method used.

| Sample Type | Species | Concentration | Method |

| Human Plasma | Human | 251 - 298 pg/mL | Radioimmunoassay |

| Atopic Dermatitis Patient Serum | Human | Mean: 300.88 pg/mL | ELISA |

| Porcine Pituitary Gland | Porcine | 379 ng/g wet weight | Radioimmunoassay |

| Porcine Ileum | Porcine | 7.9 ng/g wet weight | Radioimmunoassay |

| Porcine Jejunum | Porcine | 1.9 ng/g wet weight | Radioimmunoassay |

Experimental Protocols

Accurate detection and quantification of Substance P are crucial for research and clinical applications. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for Substance P Localization

This protocol provides a general framework for the immunohistochemical detection of Substance P in tissue sections.

a. Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with a fixative solution, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Dissect the tissue of interest (e.g., dorsal root ganglia, spinal cord, skin) and post-fix in the same fixative for a specified period.

-

Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) in PBS.

-

Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.

-

Cut frozen sections (10-20 µm) using a cryostat and mount them on charged slides.

b. Staining Procedure:

-

Wash the sections in PBS to remove the embedding medium.

-

Perform antigen retrieval if necessary (method depends on the antibody and tissue).

-

Permeabilize the sections with a solution of PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

-

Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 3% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against Substance P (e.g., rabbit anti-Substance P) diluted in blocking buffer overnight at 4°C.

-

Wash the sections three times in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the sections three times in PBS.

-

Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 1 hour at room temperature.

-

Wash the sections three times in PBS.

-

Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain with a nuclear stain like hematoxylin if desired.

-

Dehydrate the sections through a series of ethanol concentrations, clear with xylene, and coverslip with a mounting medium.

c. Visualization:

-

Examine the sections under a light microscope. Substance P-immunoreactive structures will appear as brown staining.

Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P Quantification

ELISA is a common method for quantifying Substance P in fluid samples like plasma, serum, and cell culture supernatants. This protocol is based on a competitive ELISA format.

a. Reagent and Sample Preparation:

-

Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

-

Create a standard curve by performing serial dilutions of the provided Substance P standard.

-

For plasma samples, it is recommended to collect blood in chilled EDTA tubes containing a protease inhibitor like aprotinin to prevent Substance P degradation. Centrifuge to separate the plasma.

b. Assay Procedure:

-

Add a specific volume of standard or sample to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

Add a fixed amount of HRP-labeled Substance P to each well. This will compete with the Substance P in the sample for binding to the primary antibody.

-

Add the primary antibody (e.g., mouse monoclonal anti-Substance P) to each well.

-

Incubate the plate for a specified time (e.g., 2-3 hours) at room temperature, allowing for competitive binding to occur.

-

Wash the wells multiple times with the wash buffer to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.

-

Incubate for a short period (e.g., 30 minutes) at room temperature in the dark.

-

Add a stop solution to terminate the reaction.

c. Data Analysis:

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The intensity of the color is inversely proportional to the amount of Substance P in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.

Radioimmunoassay (RIA) for Substance P Quantification

RIA is a highly sensitive technique for measuring Substance P concentrations.

a. Principle:

-

This assay is based on the competition between unlabeled Substance P (in the sample or standard) and a fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-labeled Substance P) for binding to a limited amount of anti-Substance P antibody.

b. Procedure:

-

Incubate the antibody with the radiolabeled Substance P and either the standard or the sample.

-

After reaching equilibrium, separate the antibody-bound Substance P from the free Substance P. A common method is dextran-coated charcoal, which adsorbs the free peptide.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

The amount of radioactivity is inversely proportional to the concentration of unlabeled Substance P in the sample.

c. Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled Substance P as a function of the concentration of the unlabeled standard.

-

Calculate the concentration of Substance P in the samples from this curve.

Real-Time Reverse Transcriptase PCR (RT-PCR) for Substance P mRNA Quantification

This method allows for the quantification of Substance P gene expression by measuring the amount of its mRNA.

a. RNA Extraction and Reverse Transcription:

-

Isolate total RNA from cells or tissues of interest using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

b. Real-Time PCR:

-

Set up a PCR reaction containing the cDNA template, specific primers for the Substance P gene (TAC1), a fluorescent probe (e.g., TaqMan probe), and a PCR master mix.

-

Run the reaction in a real-time PCR instrument. The instrument monitors the fluorescence emitted during the PCR amplification in real-time.

-

The cycle at which the fluorescence signal crosses a certain threshold (the threshold cycle, Ct) is inversely proportional to the initial amount of target mRNA.

c. Data Analysis:

-

Quantify the relative expression of Substance P mRNA by comparing the Ct values of the target gene to those of a reference (housekeeping) gene. The delta-delta Ct method is commonly used for this purpose.

-

For absolute quantification, a standard curve of known concentrations of a DNA template can be used.

Signaling Pathways of Substance P

Substance P exerts its biological effects by binding to the NK-1 receptor, which activates intracellular signaling cascades. The primary signaling pathways involve Gq and Gs proteins.

-

Gq Pathway:

-

Binding of Substance P to the NK-1R activates the Gq alpha subunit of the associated G protein.

-

Activated Gq stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

PKC, in turn, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to changes in gene expression and cellular responses like proliferation and inflammation.

-

-

Gs Pathway:

-

In some cell types, the NK-1R can couple to the Gs alpha subunit.

-

Activated Gs stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

cAMP activates protein kinase A (PKA).

-

PKA can phosphorylate various intracellular proteins, modulating their activity and leading to diverse cellular effects.

-

The specific downstream effects of Substance P signaling are cell-type dependent and can include vasodilation, smooth muscle contraction, immune cell activation, and neurotransmission.

Visualizations

Substance P Signaling Pathway

Caption: Substance P signaling through the NK-1 receptor.

Experimental Workflow: Immunohistochemistry

Caption: Workflow for Immunohistochemical detection of Substance P.

References

Evolutionary Conservation of the Substance P (1-9) Fragment: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substance P (SP), an undecapeptide of the tachykinin family, is a key neuromodulator in pain transmission and inflammatory responses. Its biological activity is primarily mediated through the neurokinin-1 receptor (NK1R). However, metabolic processing of SP in vivo generates various fragments, with the N-terminal fragment, Substance P (1-9) [SP(1-9)], being a major metabolite. This guide explores the evolutionary conservation of the SP(1-9) fragment, its distinct biological activities, and the experimental methodologies used for its characterization. While the C-terminal fragment of SP is crucial for NK1R activation, the SP(1-9) fragment exhibits a unique pharmacological profile, primarily interacting with the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, thereby playing a significant role in neurogenic inflammation and pseudo-allergic reactions. This document provides a comprehensive overview of the current understanding of SP(1-9), including its conserved amino acid sequence across various species, its functional activity, and detailed protocols for its study.

Introduction

Substance P (SP) is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal motif. The full-length SP undecapeptide has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1]. Tachykinins are evolutionarily conserved neuropeptides found throughout the animal kingdom[2]. In mammals, the primary structures of SP, neurokinin A (NKA), and neurokinin B (NKB) are very similar across species[3]. SP exerts its effects by binding to neurokinin receptors, with a preference for the NK1R[4].

In vivo, SP is rapidly metabolized into smaller peptide fragments[2]. One of the major metabolites is the N-terminal fragment, SP(1-9), with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. While the C-terminal end of SP is essential for high-affinity binding and activation of the NK1R, the N-terminal fragments, including SP(1-9), have been shown to possess distinct biological activities. Notably, SP(1-9) has been demonstrated to be a potent activator of mast cells through the MRGPRX2 receptor, a pathway independent of the classical NK1R activation. This distinct mode of action highlights the importance of understanding the physiological and pathological roles of SP metabolites.

This technical guide will delve into the evolutionary conservation of the SP(1-9) sequence, summarize the quantitative data regarding its functional activity, provide detailed experimental protocols for its investigation, and visualize the key signaling pathways involved.

Evolutionary Conservation of Substance P

The amino acid sequence of Substance P is highly conserved across vertebrate species, particularly in the C-terminal region which is critical for binding to neurokinin receptors. The N-terminal region, which includes the SP(1-9) fragment, also shows a high degree of conservation, suggesting a functionally important role that has been maintained throughout evolution.

To illustrate this conservation, the following table presents an alignment of the preprotachykinin-1 protein sequences from several vertebrate species, highlighting the Substance P undecapeptide.

Table 1: Amino Acid Sequence Alignment of Substance P in Various Vertebrate Species

| Species | Substance P Sequence | Conservation of SP(1-9) |

| Homo sapiens (Human) | RPKPQQFFGLM | RPKPQQFFG |

| Mus musculus (Mouse) | RPKPQQFFGLM | RPKPQQFFG |

| Rattus norvegicus (Rat) | RPKPQQFFGLM | RPKPQQFFG |

| Gallus gallus (Chicken) | RKPKQQFFGLM | RKPKQQFFG |

| Danio rerio (Zebrafish) | RPKTQQFFGLM | RPKTQQFFG |

Note: The sequences were obtained from the UniProt database (Accession Numbers: Human - P20366, Mouse - P41539, Rat - P06767, Chicken - Q9W6I3) and from literature for Zebrafish. The bolded sequence represents the full Substance P undecapeptide.

The alignment demonstrates a remarkable degree of conservation of the SP(1-9) fragment among mammals, with identical sequences for Human, Mouse, and Rat. The chicken and zebrafish sequences show minor variations with a substitution of Proline (P) to Lysine (K) at position 2 in chicken and Proline (P) to Threonine (T) at position 4 in zebrafish. This high level of conservation in the N-terminal fragment across diverse vertebrate taxa underscores its biological significance.

Biological Activity and Receptor Interaction of Substance P (1-9)

While full-length Substance P is the canonical ligand for the NK1R, the SP(1-9) fragment, particularly its carboxylated form SP(1-9)-COOH, shows negligible activity at this receptor. Instead, the biological effects of SP(1-9)-COOH are primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells.

Functional Activity of Substance P (1-9)-COOH

The activation of MRGPRX2 by SP(1-9)-COOH leads to mast cell degranulation and the release of inflammatory mediators. The potency of SP(1-9)-COOH in functional assays is summarized in the table below.

Table 2: Functional Potency of Substance P (1-9)-COOH

| Assay | Cell Line | Receptor | Parameter | SP(1-9)-COOH Value (μM) | Full-Length SP Value (μM) | Reference |

| Calcium Mobilization | LAD2 human mast cells | MRGPRX2 | EC50 | ~18 | 1.8 | |

| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 human mast cells | MRGPRX2 | EC50 | ~59 | 5.9 |

Note: The data indicates that while SP(1-9)-COOH is a full agonist at MRGPRX2, it is approximately 10-fold less potent than the full-length Substance P.

Binding Affinity of Substance P (1-9)

Direct radioligand binding studies to determine the dissociation constant (Kd) or inhibition constant (Ki) of the SP(1-9) fragment to MRGPRX2 are limited in the current literature. One study reported a Kd of 0.27 nM for a Substance P fragment, however, the specific fragment and receptor were not clearly defined. The lack of comprehensive binding affinity data for SP(1-9) represents a knowledge gap and an area for future research. The available functional data (EC50 values) strongly suggest that SP(1-9) does interact with MRGPRX2, albeit with lower affinity than the full-length peptide.

Signaling Pathways

The signaling pathways activated by full-length Substance P via the NK1R are distinct from those activated by the SP(1-9) fragment through MRGPRX2.

Substance P / NK1R Signaling Pathway

Activation of the Gq/11 protein-coupled NK1R by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biosynthesis and Cleavage of Substance P to Form SP(1-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin family of neuropeptides, is a key mediator in pain transmission, inflammation, and various physiological processes. Its biological activity is tightly regulated through a complex process of biosynthesis, post-translational modification, and enzymatic degradation. This technical guide provides a comprehensive overview of the biosynthesis of Substance P from its precursor, preprotachykinin-A, and its subsequent cleavage into the metabolite SP(1-9). We delve into the key enzymes responsible for this cleavage, namely Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), presenting available quantitative data on their kinetics. Detailed experimental protocols for the analysis of Substance P and its fragments are provided, alongside visualizations of the biosynthetic and signaling pathways. Understanding these processes is critical for the development of novel therapeutics targeting the Substance P system.

Biosynthesis of Substance P

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂[1]. Its production is a multi-step process involving gene transcription, alternative splicing, and post-translational modifications.

The Preprotachykinin-A (TAC1) Gene

Substance P is encoded by the TAC1 gene, also known as the preprotachykinin-A gene[1]. This gene, through alternative splicing, gives rise to four different mRNA transcripts: α, β, γ, and δ-preprotachykinin-A (PPT-A). These precursors contain the sequences for Substance P and other tachykinins like Neurokinin A (NKA)[1]. The differential splicing of the TAC1 gene allows for tissue-specific expression of these neuropeptides.

Post-Translational Processing

Following translation of the PPT-A mRNA, the resulting precursor protein undergoes several post-translational modifications to yield the mature, biologically active Substance P[2]. A critical step in this process is the C-terminal amidation of the methionine residue. This amidation is essential for the biological activity of Substance P and its ability to bind to its primary receptor, the Neurokinin-1 receptor (NK1R)[2].

Enzymatic Cleavage of Substance P to SP(1-9)

The biological effects of Substance P are terminated by its rapid degradation by various peptidases. Two of the most significant enzymes involved in the cleavage of Substance P are Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). These enzymes cleave the undecapeptide at specific sites, leading to the formation of various fragments, including SP(1-9).

Angiotensin-Converting Enzyme (ACE)

ACE, a zinc metalloprotease, is well-known for its role in the renin-angiotensin system. It also plays a significant role in the degradation of Substance P. ACE cleaves Substance P primarily at the Phe⁸-Gly⁹ peptide bond, releasing the C-terminal dipeptide Gly-Leu-Met-NH₂ and generating the nonapeptide fragment SP(1-9) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly). A secondary cleavage site exists at the Gly⁹-Leu¹⁰ bond.

Neprilysin (NEP)

Neprilysin, also known as neutral endopeptidase, is another key zinc metalloprotease involved in the metabolism of several peptides, including Substance P. NEP cleaves Substance P at multiple sites, including Gln⁶-Phe⁷, Phe⁷-Phe⁸, and Gly⁹-Leu¹⁰. Cleavage at the Gly⁹-Leu¹⁰ bond also results in the formation of SP(1-9) .

Quantitative Data on Substance P Cleavage

| Enzyme | Substrate | Parameter | Value | Source |

| Angiotensin-Converting Enzyme (ACE) | Substance P | kcat/Km | 3.3 x 10³ M⁻¹s⁻¹ | |

| Angiotensin-Converting Enzyme (ACE) | Substance P | Ki | 25 µM | |

| Neprilysin (NEP) | Substance P | Ki | 190 µM | |

| Angiotensin-Converting Enzyme (ACE) | Substance P | Hydrolysis Rate | 1.2 µmol/min/mg | |

| Neprilysin (NEP) | Substance P | Hydrolysis Rate | 7.8 µmol/min/mg |

Biological Activity and Signaling Pathways

Substance P and the NK1 Receptor

Mature Substance P exerts its biological effects primarily through binding to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). Activation of NK1R leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses including neuronal excitation, vasodilation, and inflammation.

SP(1-9) and the MRGPRX2 Receptor

The N-terminal fragment SP(1-9) has been shown to have biological activity that is distinct from that of the full-length Substance P. SP(1-9) does not bind to the NK1R but instead activates the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells. Activation of MRGPRX2 by SP(1-9) involves both Gαi and Gαq proteins and leads to downstream signaling through pathways including PLC, PI3K/AKT, and ERK1/2, ultimately resulting in mast cell degranulation and the release of inflammatory mediators.

Experimental Protocols

In Vitro Enzyme Activity Assay for ACE and NEP

This protocol describes a general method for determining the activity of ACE or NEP using a fluorogenic substrate. To specifically measure the cleavage of Substance P, the fluorogenic substrate would be replaced with Substance P, and the reaction products (e.g., SP(1-9)) would be quantified using HPLC or LC-MS/MS as described in the subsequent protocols.

Materials:

-

Purified ACE or NEP enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl)

-

Substance P (substrate)

-

ACE inhibitor (e.g., Captopril) or NEP inhibitor (e.g., Thiorphan) for control experiments

-

96-well microplate

-

Incubator at 37°C

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a stock solution of Substance P in the assay buffer.

-

Prepare serial dilutions of the enzyme (ACE or NEP) in the assay buffer.

-

In a 96-well plate, add the enzyme dilutions. Include a no-enzyme control.

-

To inhibitor control wells, add the appropriate inhibitor at a final concentration sufficient to completely inhibit the enzyme.

-